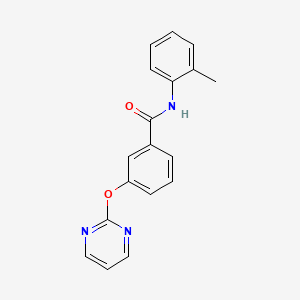

![molecular formula C16H24F2N2O3S B5536617 (3S*,4R*)-1-{[4-(difluoromethoxy)phenyl]sulfonyl}-N,N-dimethyl-4-propyl-3-pyrrolidinamine](/img/structure/B5536617.png)

(3S*,4R*)-1-{[4-(difluoromethoxy)phenyl]sulfonyl}-N,N-dimethyl-4-propyl-3-pyrrolidinamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to "(3S*,4R*)-1-{[4-(difluoromethoxy)phenyl]sulfonyl}-N,N-dimethyl-4-propyl-3-pyrrolidinamine" often involves multi-step organic reactions, starting from basic building blocks like sulfonamides, pyrrolidine, and difluoromethoxy phenyl derivatives. A common method includes the coupling of sulfonamides with halogenated compounds in the presence of a catalyst, such as CuI, to form the desired sulfonamide backbone. Such procedures are highlighted in the synthesis of N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine, showcasing the adaptability of sulfonamide chemistry in creating complex structures (Králová et al., 2019).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a pyrrolidinamine core, substituted at various positions to introduce the difluoromethoxy phenyl group and the dimethyl propyl chain. Structural analyses often involve X-ray crystallography or NMR spectroscopy to elucidate the conformation and stereochemistry of the molecule. For instance, the structure-based discovery of phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective, orally active inverse agonists highlights the importance of precise molecular architecture for biological activity (Duan et al., 2019).

Chemical Reactions and Properties

Compounds like "(3S*,4R*)-1-{[4-(difluoromethoxy)phenyl]sulfonyl}-N,N-dimethyl-4-propyl-3-pyrrolidinamine" participate in various chemical reactions, including Michael addition, cycloadditions, and more, showcasing their reactivity towards nucleophiles and electrophiles alike. For example, the acid-catalyzed reaction of phenols with N-(4,4-diethoxybutyl)sulfonamides presents a method for the synthesis of 2-aryl-1-sulfonylpyrrolidines, demonstrating the compound's versatility in forming new bonds and structures (Smolobochkin et al., 2017).

科学的研究の応用

Synthesis and Properties of Novel Soluble Fluorinated Polyamides

Fluorinated polyamides containing pyridine and sulfone moieties were synthesized, showing high thermal stability and mechanical strength. These materials, due to their solubility in organic solvents and low dielectric constants, are suitable for high-performance applications in electronics and materials science (Liu et al., 2013).

Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective Inverse Agonists

Phenyl (3-phenylpyrrolidin-3-yl)sulfone derivatives were identified as selective RORγt inverse agonists, showing potential in treating autoimmune diseases by modulating immune response. These compounds demonstrate the importance of structure-based design in drug discovery, highlighting the therapeutic potential of sulfone-containing molecules (Duan et al., 2019).

Divergent Chemical Synthesis of Prolines Bearing Fluorinated One-Carbon Units

This research explored the synthesis of prolines with fluorinated groups at the 4-position, utilizing nucleophilic cyclizations. The study underscores the utility of fluorinated and sulfonamide groups in synthesizing biologically active molecules with potential pharmaceutical applications (Nadano et al., 2006).

Synthesis and Antimicrobial Activity of Sulfonamide Derivatives

Sulfonamide derivatives were synthesized and demonstrated antimicrobial activities, showcasing the role of sulfonamides in developing new antimicrobial agents. This study emphasizes the broad applicability of sulfonamide-containing compounds in medicinal chemistry (Zareef et al., 2008).

特性

IUPAC Name |

(3S,4R)-1-[4-(difluoromethoxy)phenyl]sulfonyl-N,N-dimethyl-4-propylpyrrolidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24F2N2O3S/c1-4-5-12-10-20(11-15(12)19(2)3)24(21,22)14-8-6-13(7-9-14)23-16(17)18/h6-9,12,15-16H,4-5,10-11H2,1-3H3/t12-,15-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWLREMIHLBDEMZ-IUODEOHRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CN(CC1N(C)C)S(=O)(=O)C2=CC=C(C=C2)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1CN(C[C@H]1N(C)C)S(=O)(=O)C2=CC=C(C=C2)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S*,4R*)-1-{[4-(difluoromethoxy)phenyl]sulfonyl}-N,N-dimethyl-4-propyl-3-pyrrolidinamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5536540.png)

![2-methyl-4-[4-(phenylacetyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5536546.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-2-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B5536556.png)

![(1S*,5R*)-3-benzyl-N-(2-methoxyphenyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5536568.png)

![N-ethyl-2-methyl-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5536574.png)

![7-(2,5-dimethoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5536582.png)

![4-(2-methoxyphenyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5536590.png)

![4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-1,4-oxazepan-6-ol](/img/structure/B5536595.png)

![1-[(2-tert-butyl-5-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5536603.png)

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5536638.png)